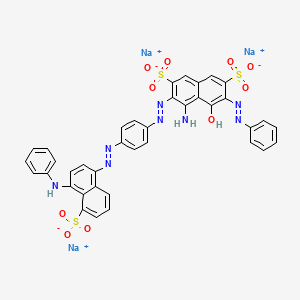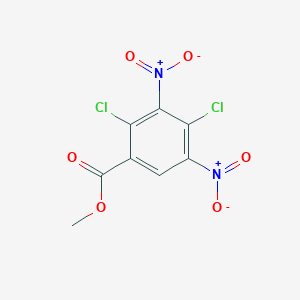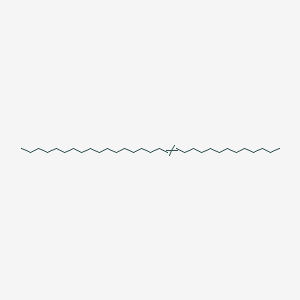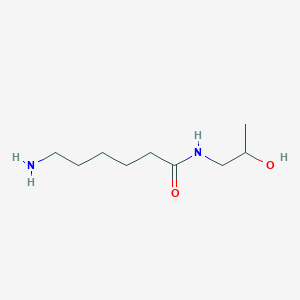
6-Amino-N-(2-hydroxypropyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-(2-hydroxypropyl)hexanamide is a chemical compound that features both an amino group and a hydroxypropyl group attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(2-hydroxypropyl)hexanamide can be achieved through the condensation of 6-aminocaproic acid with 2-hydroxypropylamine. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is carried out for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(2-hydroxypropyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
6-Amino-N-(2-hydroxypropyl)hexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-Amino-N-(2-hydroxypropyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, such as glucose dehydrogenase . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
6-Aminocaproic acid: A precursor in the synthesis of 6-Amino-N-(2-hydroxypropyl)hexanamide.
2-Hydroxypropylamine: Another precursor used in the synthesis.
Biotinylated alpha-gal: Contains a similar spacer group, 6-amino-N-(3-hydroxypropyl)hexanamide.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
65884-70-0 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
6-amino-N-(2-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H20N2O2/c1-8(12)7-11-9(13)5-3-2-4-6-10/h8,12H,2-7,10H2,1H3,(H,11,13) |
InChI Key |
VQUUQNUMHNCGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
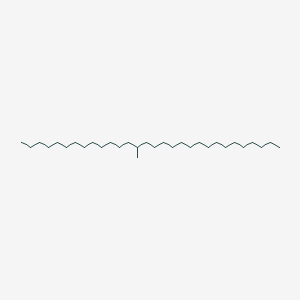

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
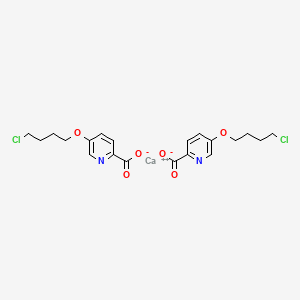
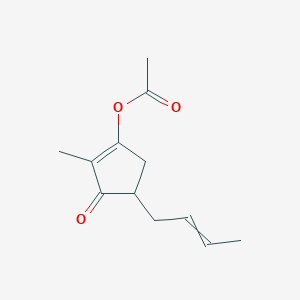
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
